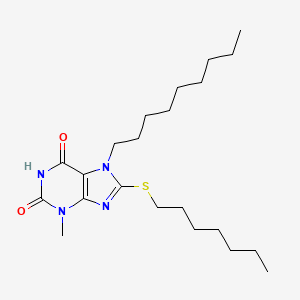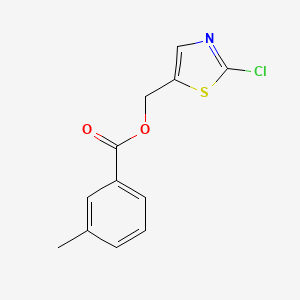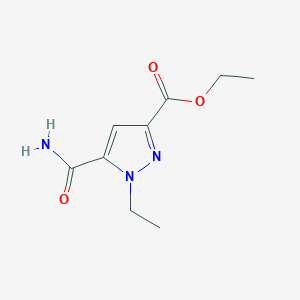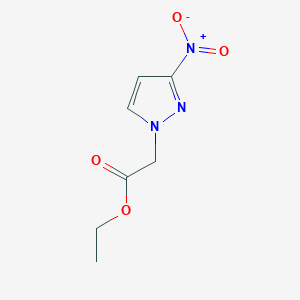
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione, also known as HSNPD, is a purine derivative that has been found to have potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is not fully understood, but studies have suggested that it may act as a competitive inhibitor of the enzymes it targets. For example, this compound has been found to bind to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and ultimately uric acid (Shi et al., 2013).
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been found to have antioxidant and anti-inflammatory properties (Wang et al., 2015). These properties may be beneficial in the treatment of diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione in lab experiments is its specificity for certain enzymes, which allows for more targeted research. However, one limitation is the difficulty in synthesizing this compound and the relatively high cost of the reagents required (Shi et al., 2013; Wang et al., 2015).
Zukünftige Richtungen
There are several future directions for research on 8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione. One area of interest is the development of this compound-based drugs for the treatment of diseases such as Alzheimer's, gout, and cancer. Another area of research is the exploration of the antioxidant and anti-inflammatory properties of this compound and their potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on physiological processes.
Conclusion
In conclusion, this compound is a purine derivative that has potential applications in scientific research, particularly in the field of drug discovery. Its inhibitory effects on enzymes, antioxidant and anti-inflammatory properties, and specificity for certain enzymes make it a promising candidate for further research. However, the difficulty in synthesizing this compound and the relatively high cost of the reagents required are limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione can be synthesized through a multistep process involving the reaction of 8-bromoadenine with heptylmercaptan, followed by a series of reactions to produce the final product. The synthesis of this compound has been reported in several studies, with modifications to the reaction conditions and reagents used (Shi et al., 2013; Wang et al., 2015).
Wissenschaftliche Forschungsanwendungen
8-Heptylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has been found to have potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that this compound has inhibitory effects on several enzymes, including xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase (Shi et al., 2013; Wang et al., 2015). These enzymes are involved in various physiological processes and have been targeted for the development of drugs to treat diseases such as Alzheimer's, gout, and cancer.
Eigenschaften
| 352443-63-1 | |
Molekularformel |
C22H38N4O2S |
Molekulargewicht |
422.63 |
IUPAC-Name |
8-heptylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C22H38N4O2S/c1-4-6-8-10-11-12-14-16-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-17-15-13-9-7-5-2/h4-17H2,1-3H3,(H,24,27,28) |
InChI-Schlüssel |
TXKDZAOZHQOIBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCCCCC)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)


![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)
![N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2830766.png)
![6-benzyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2830769.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide](/img/structure/B2830771.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide](/img/structure/B2830772.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)
![Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830778.png)
